1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a hydroxycyclopentylmethyl group and a thiophen-2-yl substituent.
Properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-10(13-9-4-3-7-16-9)12-8-11(15)5-1-2-6-11/h3-4,7,15H,1-2,5-6,8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPQECZJNWMLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 1-hydroxycyclopentylmethylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group and thiophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The urea moiety plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
Compound 5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea)
- Structure : Contains a thiophen-2-yl group linked to a pyridine ring and a fluorophenylurea.
- Properties : Melting point = 217–219°C; synthesized via coupling reactions using POCl₃/DIPEA .
TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea)
- Structure: Features a thiophen-2-yl-thiazole core with a cyanophenylurea.
- Properties : Melting point = 199–201°C; synthesized in 87% yield .
- Comparison: The thiazole-thiophene system in TTU6 introduces planar aromaticity, which may enhance π-π stacking in biological targets, unlike the non-aromatic cyclopentyl group in the target compound.
Compound 61 (1-(4-methoxybenzyl)-3-(4-(thiophen-2-yl)pyridin-2-yl)urea)
- Structure : Combines a thiophen-2-yl-pyridine with a methoxybenzylurea.
- Spectroscopy : ¹H NMR signals for thiophene protons at δ 7.22–7.32 ppm, similar to expected shifts in the target compound’s thiophene moiety .
- Comparison : The methoxybenzyl group in 61 may improve membrane permeability compared to the hydroxycyclopentyl group, which could increase hydrophilicity.
Adamantyl and Cycloalkyl Ureas
Compound 40 (1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea)
- Structure : Adamantyl group paired with a thiophene-oxadiazole system.
- Properties : Melting point = 211–213°C; synthesized in 42.4% yield .
- Comparison: The adamantyl group in 40 provides rigid lipophilicity, whereas the hydroxycyclopentyl group in the target compound offers conformational flexibility and hydrogen-bond donor capacity.
Compound D339-0459 (1-(3-chlorophenyl)-3-(4-methylphenyl)-3-[(thiophen-2-yl)methyl]urea)
- Structure : Branched urea with thiophen-2-ylmethyl and aryl groups.
- Application : Screened for biological activity .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Notes:
- The hydroxycyclopentyl group in the target compound would produce broad ¹H NMR signals for the hydroxyl proton (~δ 1–5 ppm, exchangeable) and distinct cyclopentyl methylene signals (δ 1.5–2.5 ppm).
- Thiophene protons in analogs (e.g., δ 7.22–7.32 ppm in Compound 61) align with expected shifts for the target compound’s thiophen-2-yl group .
Biological Activity
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea typically involves several steps:
- Formation of Hydroxycyclopentyl Intermediate : Starting with cyclopentene, hydroboration-oxidation yields 1-hydroxycyclopentane.
- Alkylation : The hydroxycyclopentyl intermediate is alkylated to introduce the methyl group.
- Formation of Thiophenyl Intermediate : Thiophen-2-ylamine reacts with a suitable reagent to form the thiophenyl moiety.
- Urea Formation : The final step involves the reaction of the hydroxycyclopentyl and thiophenyl intermediates under controlled conditions to yield the urea compound.
The IUPAC name for this compound is 1-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea, and its molecular formula is .
The biological activity of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Molecular Targets : It interacts with enzymes and receptors implicated in inflammatory responses and cancer pathways.
- Pathways Involved : The compound may inhibit key enzymes in inflammatory cascades and modulate signaling pathways in cancer cells, potentially leading to reduced tumor growth and inflammation.
Anti-inflammatory and Anticancer Activities
Research indicates that compounds similar to 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea exhibit significant anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : Studies have shown that related urea derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 5.0 | Anti-inflammatory |
| Compound B | 10.0 | Anticancer |
- Anticancer Properties : Investigations into similar structures reveal their potential to induce apoptosis in cancer cells, making them candidates for further development in oncology.
Case Study 1: In Vitro Analysis
A recent study investigated the effect of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM, suggesting significant anticancer activity.
Case Study 2: In Vivo Efficacy
In animal models, administration of this compound resulted in a notable reduction of tumor size compared to control groups. Histological analysis showed decreased cell proliferation markers and increased apoptosis rates in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
